CE(20:0)
Description
Cholesteryl Esters within the Broader Context of Cellular Lipids
Cellular lipids are a diverse group of molecules essential for life, playing crucial roles in membrane structure, energy storage, and signaling. Among these, cholesterol is a vital component of animal cell membranes, influencing their fluidity and stability. nih.govacs.org It also serves as a precursor for the synthesis of steroid hormones, vitamin D, and bile acids. nih.govnih.gov
To be transported and stored within the body, cholesterol is often converted into a more hydrophobic form known as a cholesteryl ester. creative-proteomics.comwikipedia.org This process, called esterification, involves the formation of an ester bond between the hydroxyl group of cholesterol and the carboxyl group of a fatty acid. creative-proteomics.comwikipedia.org These cholesteryl esters are major constituents of plasma lipoproteins, which transport lipids through the bloodstream, and are also found within cells in structures called lipid droplets. themedicalbiochemistrypage.orgembopress.orgnih.gov The specific fatty acid attached to the cholesterol molecule determines the type of cholesteryl ester and influences its physical and chemical properties. nih.gov
Delineation of Cholesteryl Arachidate (B1238690) as a Specific Cholesteryl Ester
Cholesteryl arachidate is the cholesteryl ester formed from cholesterol and arachidic acid (also known as eicosanoic acid). cymitquimica.com Arachidic acid is a long-chain saturated fatty acid with a 20-carbon backbone. ontosight.aichemicalbook.com The chemical formula for cholesteryl arachidate is C47H84O2. cymitquimica.comlarodan.com
This specific ester is characterized by its significant hydrophobicity due to the long hydrocarbon chains of both its cholesterol and arachidic acid components. cymitquimica.com At room temperature, it typically appears as a white to off-white solid and is insoluble in water. cymitquimica.com Research has identified cholesteryl arachidate in human meibum, the oily secretion of the meibomian glands that prevents the evaporation of the eye's tear film. caymanchem.comglpbio.com It has also been utilized as an internal standard in the scientific analysis of fatty acids in certain plants. caymanchem.comlipidmaps.org
Table 1: Properties of Cholesteryl Arachidate and its Constituents
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Cholesteryl Arachidate | C47H84O2 | 681.17 | Ester of cholesterol and arachidic acid; highly hydrophobic. cymitquimica.comlarodan.com |
| Cholesterol | C27H46O | 386.65 | A sterol, essential component of animal cell membranes. medicalnewstoday.comgerli.com |
| Arachidic Acid | C20H40O2 | 312.54 | Saturated fatty acid with a 20-carbon chain. thermofisher.comacmechem.com |
Historical Perspectives in Cholesteryl Ester Research
The study of cholesterol and its esters has a rich history. Cholesterol itself was first isolated from gallstones in 1784. gerli.com The understanding that cholesterol could be esterified with fatty acids came later, as researchers began to unravel the complexities of lipid metabolism.
A significant milestone in cholesteryl ester research was the discovery of the enzyme lecithin-cholesterol acyltransferase (LCAT) in the 1960s. nih.gov This enzyme, primarily produced by the liver, is responsible for the formation of most of the cholesteryl esters found in the plasma. nih.gov Another key enzyme, acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the intracellular esterification of cholesterol for storage in lipid droplets, was also identified and characterized. creative-proteomics.combiorxiv.org
Early research into the physical properties of cholesteryl esters revealed their ability to form liquid crystals. aip.orgwikipedia.org This discovery, made with cholesteryl benzoate, opened up new avenues of research into the unique phase behaviors of these molecules, including their transitions between solid, liquid crystalline, and isotropic liquid states. aip.orgacs.org These properties are influenced by the specific fatty acid component of the ester. nih.govnih.gov
More recent research has focused on the role of specific cholesteryl esters in various biological and pathological processes. For instance, the oxidation of cholesteryl esters, particularly those containing polyunsaturated fatty acids like cholesteryl arachidonate (B1239269), is implicated in the development of atherosclerosis. caymanchem.com The study of individual cholesteryl esters like cholesteryl arachidate continues to provide valuable insights into lipid biochemistry and its connection to human health.
Structure
2D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H84O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h28,37-38,40-44H,7-27,29-36H2,1-6H3/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOVMGLZSOAHJY-JREUTYQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H84O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948611 | |
| Record name | Cholest-5-en-3-yl icosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2573-03-7 | |
| Record name | Cholesteryl arachidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2573-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl arachidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002573037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-yl icosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLESTERYL ARACHIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAM383C5F0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Enzymatic Pathways of Cholesteryl Arachidate
Cholesterol Precursor Metabolism for Cholesteryl Esterification
The cholesterol required for esterification can be sourced through two primary routes: it can be synthesized within the cell (endogenous pathway) or acquired from external sources (exogenous pathway). pnas.org
De novo cholesterol biosynthesis is a complex enzymatic process that occurs primarily in the endoplasmic reticulum of cells. pnas.orgmit.edu The pathway begins with the simple two-carbon molecule acetyl-CoA. plos.orgphysiology.orgmdpi.com
Key steps in this pathway include:
Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then combines with a third acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). plos.orgmdpi.commun.ca
Mevalonate (B85504) Synthesis: HMG-CoA is converted to mevalonate by the enzyme HMG-CoA reductase (HMGCR). mun.caplos.org This is the rate-limiting and irreversible step in cholesterol synthesis, making HMGCR a key regulatory point in the pathway. mit.eduplos.orgplos.org
Formation of Isoprenoids: Through a series of reactions involving phosphorylation and decarboxylation, mevalonate is converted into five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comtargetmol.com
Squalene Synthesis: These isoprenoid units are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to create the 30-carbon molecule, squalene. targetmol.com
Cyclization to Lanosterol (B1674476): Squalene undergoes epoxidation to form oxidosqualene, which is then cyclized by the enzyme lanosterol synthase to form lanosterol, the first sterol intermediate in the pathway. pnas.orgtargetmol.com
Conversion to Cholesterol: Lanosterol is subsequently converted to cholesterol through a multi-step process that can proceed via two main routes: the Bloch pathway or the Kandutsch-Russell pathway. mit.edumdpi.com
This endogenously synthesized cholesterol contributes to the cellular free cholesterol pool available for esterification.
Cells also acquire cholesterol from the circulatory system, primarily through the uptake of lipoproteins. mdpi.come-enm.org This process is known as the exogenous pathway. nih.govnih.gov
Dietary Intake and Chylomicrons: Dietary fats and cholesterol are absorbed by intestinal cells (enterocytes), where they are re-esterified and packaged into large lipoprotein particles called chylomicrons. sigmaaldrich.comresearchgate.net These particles enter the bloodstream via the lymphatic system. researchgate.netnih.gov
Lipoprotein Lipase (B570770) Action: In peripheral tissues like adipose and muscle, the enzyme lipoprotein lipase hydrolyzes the triglycerides within chylomicrons, releasing fatty acids for energy or storage. nih.gov This process results in smaller, cholesterol-enriched chylomicron remnants. nih.govnih.gov
Hepatic Uptake: These chylomicron remnants travel to the liver, where they are taken up by receptors that recognize apolipoprotein E (ApoE) on their surface. researchgate.net
VLDL and LDL Formation: The liver repackages the cholesterol and fats into very-low-density lipoproteins (VLDL) and secretes them into the circulation. e-enm.orgnih.gov As VLDLs circulate, they are converted first to intermediate-density lipoproteins (IDL) and then to low-density lipoproteins (LDL) as they lose triglycerides. researchgate.net
Cellular Uptake via LDL Receptor: LDL particles are the primary carriers of cholesterol in the blood. mdpi.com Cells throughout the body acquire cholesterol by internalizing LDL particles through the LDL receptor (LDLR), a cell-surface protein that recognizes apolipoprotein B-100 (ApoB-100) on LDL. nih.govnih.gov The LDL-LDLR complex is endocytosed, and once inside the cell, the LDL is broken down in lysosomes, releasing free cholesterol for cellular use or storage. nih.gov
Endogenous Cholesterol Synthesis Pathways
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Mediated Esterification
The primary intracellular enzyme responsible for cholesterol esterification is Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). This enzyme is located in the endoplasmic reticulum and catalyzes the formation of cholesteryl esters by transferring a fatty acyl group from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol. This reaction is crucial for preventing the buildup of toxic free cholesterol and for storing cholesterol in cytosolic lipid droplets.
Mammals have two distinct ACAT isoforms, ACAT1 and ACAT2, which are encoded by separate genes and exhibit different tissue distributions and functions. targetmol.com
ACAT1 is expressed ubiquitously in almost all cell types and tissues, including macrophages, the brain, and steroidogenic tissues. Its primary role is believed to be the maintenance of intracellular cholesterol homeostasis by converting excess free cholesterol into cholesteryl esters for storage in lipid droplets. targetmol.com
ACAT2 expression is more restricted, found mainly in the absorptive cells of the intestine (enterocytes) and in liver cells (hepatocytes). targetmol.com This localization suggests that ACAT2 is primarily involved in cholesterol absorption and the assembly of cholesterol-rich lipoproteins like chylomicrons and VLDL for secretion into the circulation.
The synthesis of cholesteryl arachidate (B1238690) within a specific cell would therefore depend on which ACAT isoform is present and the availability of its substrates, cholesterol and arachidoyl-CoA.
| Feature | ACAT1 (SOAT1) | ACAT2 (SOAT2) |
| Tissue Distribution | Ubiquitous; found in macrophages, brain, adrenal glands, etc. | Restricted; primarily in liver and intestine. targetmol.com |
| Primary Function | Intracellular cholesterol storage and homeostasis. targetmol.com | Dietary cholesterol absorption and lipoprotein assembly (VLDL, chylomicrons). |
| Cellular Location | Endoplasmic Reticulum. | Endoplasmic Reticulum. |
| Substrate Utilization | Converts free cholesterol to cholesteryl esters for storage in lipid droplets. | Converts free cholesterol to cholesteryl esters for packaging into lipoproteins. |
ACAT enzymes utilize long-chain fatty acyl-CoAs as substrates, but they exhibit certain preferences. Research indicates that ACAT1 shows a strong preference for the monounsaturated oleoyl-CoA (18:1). Its activity is lower with the polyunsaturated arachidonoyl-CoA (20:4, the CoA form of arachidonic acid). Studies comparing saturated versus unsaturated fatty acids found that ACAT1 preferentially utilizes oleoyl-CoA over the saturated stearoyl-CoA (18:0). In contrast, ACAT2 appears to utilize a broader range of unsaturated fatty acids.
Specific data on the efficiency of arachidoyl-CoA (the saturated 20-carbon fatty acyl-CoA) as a substrate for either ACAT1 or ACAT2 is limited in the available research. However, one study on acyltransferase activity in human AGPAT1 showed poor activity for arachidoyl-CoA (C20:0). sigmaaldrich.com Given the general preference of ACAT1 for oleoyl-CoA over other saturated and polyunsaturated forms, it is plausible that the synthesis of cholesteryl arachidate via ACAT1 occurs at a lower rate compared to the synthesis of cholesteryl oleate (B1233923). The formation of cholesteryl arachidate is contingent on the intracellular pool of arachidoyl-CoA, which can be derived from the diet or through the elongation of shorter saturated fatty acids.
ACAT1 and ACAT2 Isoform-Specific Roles in Cholesteryl Arachidate Synthesis
Lecithin:Cholesterol Acyltransferase (LCAT) Mediated Esterification in Plasma
A second major pathway for cholesterol esterification occurs in the plasma and is catalyzed by the enzyme Lecithin:Cholesterol Acyltransferase (LCAT). LCAT is synthesized primarily in the liver and secreted into the bloodstream, where it associates mainly with high-density lipoprotein (HDL) particles.
LCAT catalyzes the transfer of a fatty acid, typically from the sn-2 position of phosphatidylcholine (lecithin), to the hydroxyl group of free cholesterol on the surface of lipoproteins. This reaction is fundamental to the process of "reverse cholesterol transport," where excess cholesterol is removed from peripheral tissues and returned to the liver. The primary activator for LCAT is apolipoprotein A-I (apoA-I), the main protein component of HDL.
The action of LCAT is crucial for the maturation of HDL particles. It converts the free cholesterol on the surface of small, discoidal nascent HDL particles into more hydrophobic cholesteryl esters. These esters then move into the core of the lipoprotein, transforming the particle into a larger, spherical, mature HDL. While LCAT can generate a variety of cholesteryl esters depending on the fatty acid available from phosphatidylcholine, the formation of cholesteryl arachidate through this pathway would depend on the presence of arachidic acid at the sn-2 position of circulating phosphatidylcholine. Studies on LCAT's fatty acid specificity have shown that its activity can be influenced by the composition of the lipoprotein substrate, with some evidence suggesting that the synthesis of unsaturated cholesteryl esters can be stimulated at the expense of saturated ones under certain conditions.
Phosphatidylcholine as the Acyl Donor for Plasma Cholesteryl Arachidate Formation
The primary enzyme responsible for the esterification of cholesterol in the plasma is Lecithin-Cholesterol Acyltransferase (LCAT). sigmaaldrich.combiovendor.comwikipedia.org This enzyme catalyzes the transfer of a fatty acyl group from the sn-2 position of a phosphatidylcholine (also known as lecithin) molecule to the free hydroxyl group of cholesterol, forming a cholesteryl ester and lysophosphatidylcholine. biovendor.compreprints.orgnih.gov
For the specific formation of cholesteryl arachidate, the phosphatidylcholine molecule serving as the acyl donor must contain arachidonic acid at its sn-2 position. preprints.org The LCAT enzyme facilitates this transacylation reaction, primarily on the surface of high-density lipoprotein (HDL) particles. biovendor.comahajournals.org The resulting cholesteryl arachidate is more hydrophobic than free cholesterol and is subsequently sequestered into the core of the lipoprotein particle. wikipedia.org This process is fundamental to the maturation of HDL particles and the reverse cholesterol transport pathway, where cholesterol is moved from peripheral tissues back to the liver. ahajournals.org
Regulation of LCAT Activity and Cholesteryl Ester Formation in Circulatory Systems
The activity of LCAT is not constant; it is tightly regulated by various factors within the circulatory system, which in turn influences the rate of cholesteryl ester formation and the composition of the resulting esters. uic.edu
Activators and Inhibitors: Apolipoprotein A-I (ApoA-I), the main protein component of HDL, is the principal activator of LCAT. ahajournals.org It facilitates the binding of LCAT to the lipoprotein surface, presenting the cholesterol and phosphatidylcholine substrates in an optimal conformation for the enzymatic reaction.
Conversely, sphingomyelin (B164518) (SPH) acts as a physiological inhibitor of LCAT. uic.edunih.gov Sphingomyelin competes with phosphatidylcholine (PC) for the active site of the LCAT enzyme. nih.gov Consequently, the ratio of sphingomyelin to phosphatidylcholine (SPH/PC) in lipoproteins is a critical determinant of LCAT activity. A higher SPH/PC ratio leads to significant inhibition of cholesterol esterification. nih.govmdpi.com This inhibition can be reversed by the enzymatic degradation of sphingomyelin by sphingomyelinase. nih.gov
Research Findings on LCAT Regulation: Studies using various genetic mouse models have demonstrated the physiological relevance of the SPH/PC ratio in regulating LCAT activity and influencing the plasma cholesteryl ester profile.
| Mouse Model | Plasma SM/PC Ratio | LCAT Activity (Relative to Control) | Key Cholesteryl Ester (CE) Changes |
|---|---|---|---|
| SM-deficient mice (Sms2 -/-, Sptlc2+/-) | Below Normal | Significantly Elevated | Higher percentage of LCAT-derived CEs (e.g., 20:4 - arachidonate) |
| SM-rich plasma mice (ApoE-/-, Ldlr-/-) | High | Markedly Reduced (~80% inhibition) | Lower percentage of LCAT-derived CEs (e.g., 20:4, 22:6) |
Data derived from research on genetic mouse models demonstrating the impact of the sphingomyelin/phosphatidylcholine ratio on LCAT activity and cholesteryl ester composition. uic.edu
These findings show that the lipid environment, specifically the relative abundance of sphingomyelin and phosphatidylcholine, directly modulates the enzymatic synthesis of cholesteryl esters, including cholesteryl arachidonate (B1239269), in the circulatory system. uic.edu
Non-Enzymatic Synthesis Methods for Cholesteryl Arachidate in Research Settings
For research and industrial applications, cholesteryl arachidate is often synthesized chemically rather than being isolated from biological sources. These methods allow for the production of a pure compound for use in studies of lipid interactions, membrane properties, and as a standard for analytical techniques. researchgate.net
One established method for preparing cholesteryl esters of long-chain fatty acids is the ester interchange method . researchgate.net This process involves reacting cholesteryl acetate (B1210297) with the methyl ester of the desired fatty acid—in this case, methyl arachidonate. The reaction is driven by a catalyst, such as sodium ethylate, to facilitate the exchange of the acetate group on cholesterol with the arachidonate group. researchgate.net The resulting cholesteryl arachidonate can then be purified, often through crystallization, and its identity confirmed using techniques like thin-layer chromatography and infrared spectroscopy. researchgate.net
More contemporary chemical synthesis strategies have also been developed for creating cholesterol esters. These can include:
Cross-Coupling Reactions : A novel approach uses palladium-catalyzed cross-coupling chemistry to synthesize cholesteryl esters. scirp.orgnih.govnih.gov This method involves reacting cholesterol with an aroyl chloride (or in the case of cholesteryl arachidate, arachidonyl chloride) in the presence of a catalyst complex like PdCl2(dtbpf) and a base such as sodium tert-butoxide. scirp.orgnih.gov
Coupling Agent-Mediated Esterification : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly couple a fatty acid (arachidonic acid) to cholesterol. aocs.orgmdpi.com These coupling agents activate the carboxylic acid, facilitating its reaction with the hydroxyl group of cholesterol. aocs.org
These non-enzymatic methods provide researchers with reliable ways to produce specific cholesteryl esters like cholesteryl arachidate for various experimental needs. researchgate.netscirp.org
Metabolism and Hydrolysis of Cholesteryl Arachidate
Cholesteryl Ester Hydrolase (CEH) Activities and Substrate Specificity for Cholesteryl Arachidate (B1238690)
Cholesteryl ester hydrolases (CEH) are enzymes that catalyze the hydrolysis of cholesteryl esters into free cholesterol and fatty acids. researchgate.net There are different types of CEHs, distinguished primarily by their optimal pH and subcellular location. nih.gov Research indicates that these enzymes exhibit specificity for the fatty acid component of the cholesteryl ester. Generally, CEHs hydrolyze esters of long-chain and unsaturated fatty acids at a higher rate than those of short-chain and saturated fatty acids. For instance, liver enzymes have been shown to hydrolyze cholesteryl linoleate (B1235992) (an ester of an 18-carbon di-unsaturated fatty acid) more rapidly than saturated esters like cholesteryl palmitate and stearate. oup.com
Given that arachidonic acid is a 20-carbon polyunsaturated fatty acid, its ester, cholesteryl arachidate, is a recognized substrate for these hydrolases. ebi.ac.ukresearchgate.net Notably, studies have identified cholesteryl arachidonate (B1239269) as a major and preferred substrate for rapid hydrolysis by the lysosomal enzyme LIPA in cancer cells, underscoring its metabolic significance. biorxiv.org The high solubility of cholesteryl arachidonate in lipid bilayers may contribute to its accessibility and abundance as a substrate for these enzymes. ebi.ac.uk
Lysosomal Cholesteryl Ester Hydrolase Mechanisms and Regulation
Lysosomal Cholesteryl Ester Hydrolase, also known as Lysosomal Acid Lipase (B570770) (LAL or LIPA), is the key enzyme responsible for hydrolyzing cholesteryl esters and triglycerides that enter the cell via receptor-mediated endocytosis of lipoproteins. uniprot.orgabbexa.comgenecards.org This process occurs within the acidic environment of the lysosome. eur.nl
Mechanisms: LIPA functions to deacylate the cholesteryl ester core of lipoproteins, generating free cholesterol and fatty acids. uniprot.org The enzyme operates optimally at an acidic pH between 4.0 and 5.0. nih.govnih.gov The catalytic activity of LIPA can be influenced by the physical properties of its substrate. For example, its activity is stimulated by phospholipids (B1166683) such as phosphatidylcholine and phosphatidic acid. nih.gov In fact, a mixed micelle of sodium taurocholate and phosphatidylcholine has been identified as a highly effective substrate vehicle for this enzyme. nih.gov
Regulation: The activity of lysosomal CEH is subject to several layers of regulation.
Feedback Loops: In some cellular contexts, a feedback loop involving LIPA and the transcription factor NF-κB has been identified. biorxiv.org In this system, LIPA-driven hydrolysis of cholesteryl esters, particularly cholesteryl arachidonate, promotes NF-κB signaling. biorxiv.org Conversely, members of the NF-κB pathway positively regulate the expression of LIPA, creating a positive feedback mechanism. biorxiv.org
Inhibition: The activity of lysosomal CEH can be modulated by inhibitory proteins found in the cytosol, suggesting a mechanism for regulating the hydrolysis of lipoprotein-derived cholesteryl esters. nih.gov
Hormonal Signaling: In steroidogenic cells like Leydig cells, the activity of acid CEH is stimulated by cAMP-dependent protein kinases, linking its function to hormonal signals that increase intracellular cAMP levels. nih.gov
Neutral Cholesteryl Ester Hydrolase Characteristics and Catalytic Activity
Distinct from the lysosomal enzyme, neutral cholesteryl ester hydrolase (NCEH1) functions outside the lysosome, typically in the cytoplasm or associated with the endoplasmic reticulum, and exhibits an optimal pH in the neutral range (around 7.0-7.2). nih.govuniprot.orgmdpi.com NCEH1 is considered a key enzyme in the mobilization of cholesterol from the lipid droplets stored within the cytoplasm of cells like macrophages. nih.gov
Characteristics and Catalytic Activity: NCEH1, also known as KIAA1363, is a serine hydrolase that accounts for a significant portion—at least 50%—of the neutral CEH activity in macrophages. mdpi.comnih.govgenecards.org Its overexpression inhibits the formation of cholesteryl esters, while its suppression reduces CEH activity, confirming its role in cholesterol hydrolysis. nih.gov Unlike the lysosomal enzyme, which primarily processes externally acquired lipids, neutral CEH is crucial for hydrolyzing endogenously stored cholesteryl esters, making free cholesterol available for efflux from the cell or for other metabolic purposes. nih.govnih.gov Studies in rat liver have shown that while the activity of the cholesterol-esterifying enzyme ACAT is regulated in response to the cell's need for free cholesterol, the activity of neutral CEH remains unchanged under the same conditions, indicating a different regulatory paradigm compared to cholesterol ester synthesis. nih.gov
Table 1: Comparison of Major Cholesteryl Ester Hydrolases
| Feature | Lysosomal Cholesteryl Ester Hydrolase (LIPA) | Neutral Cholesteryl Ester Hydrolase (NCEH1) |
|---|---|---|
| Alternate Names | Lysosomal Acid Lipase (LAL), Acid CEH | KIAA1363, AADACL1 |
| Subcellular Location | Lysosomes uniprot.orgeur.nl | Cytoplasm, Microsomes (Endoplasmic Reticulum) nih.govnih.gov |
| Optimal pH | Acidic (pH 4.0-5.0) nih.govnih.gov | Neutral (pH ~7.0-7.2) nih.govuniprot.org |
| Primary Substrate Source | Endocytosed lipoproteins uniprot.orgplos.org | Cytoplasmic lipid droplets nih.govnih.gov |
| Key Function | Hydrolysis of externally acquired cholesteryl esters and triglycerides. uniprot.orgabbexa.com | Mobilization of stored cholesterol for efflux or other metabolic pathways. nih.govnih.gov |
| Regulation Example | Stimulated by cAMP-dependent protein kinase; part of LIPA-CE-NFκB feedback loop. nih.govbiorxiv.org | Activity appears less responsive to acute changes in hepatic free cholesterol needs compared to ACAT. nih.gov |
Intracellular Processing of Cholesteryl Arachidate and Fatty Acid Release
The intracellular processing of cholesteryl arachidate begins with its uptake into the cell, typically as a component of lipoproteins like low-density lipoproteins (LDL). imrpress.complos.org These lipoproteins are internalized through endocytosis and trafficked to lysosomes. plos.org
Within the lysosome, LIPA catalyzes the hydrolysis of cholesteryl arachidate. biorxiv.orguniprot.org This enzymatic action cleaves the ester bond, releasing two distinct molecules: free cholesterol and free arachidonic acid. imrpress.com The liberated cholesterol can then be transported out of the lysosome to other cellular compartments, such as the plasma membrane or the endoplasmic reticulum, to be used for membrane synthesis or re-esterification by ACAT for storage in lipid droplets. plos.org
The released arachidonic acid, a polyunsaturated fatty acid, becomes available for various metabolic fates. imrpress.com A primary pathway for arachidonic acid is its use as a substrate for enzymes like cyclooxygenases and lipoxygenases to synthesize a class of potent signaling molecules known as eicosanoids (which include prostaglandins, thromboxanes, and leukotrienes). imrpress.com
Regulatory Mechanisms Governing Cholesteryl Arachidate Hydrolysis
The hydrolysis of cholesteryl arachidate is a controlled process governed by multiple factors that ensure cholesterol and fatty acid release is matched to cellular needs.
Enzyme-Specific Regulation: As detailed above, the differential localization and regulation of lysosomal (LIPA) and neutral (NCEH1) hydrolases provide a fundamental level of control, allowing the cell to distinguish between processing newly acquired and previously stored cholesteryl esters. nih.govnih.gov
Transcriptional and Signaling Control: The LIPA-CE-NFκB feedback loop represents a sophisticated regulatory circuit where the product of hydrolysis can influence the expression of the hydrolytic enzyme itself. biorxiv.org Furthermore, hormonal signals that activate cAMP-dependent pathways can directly stimulate the activity of acid CEH, linking lipid metabolism to broader physiological cues. nih.gov
Substrate Physical State: The rate of cholesteryl ester hydrolysis is significantly influenced by the physical state of the lipid droplets in which the esters are stored. nih.gov An increased content of triglycerides within these droplets leads to the cholesteryl esters being maintained in a more fluid, liquid state, which correlates with a faster rate of hydrolysis. nih.gov The addition of cis-unsaturated fatty acids can increase triglyceride content and thereby accelerate cholesteryl ester clearance, whereas saturated or trans fatty acids have little effect. nih.gov
Protein-Level Inhibition: The existence of cytosolic proteins that can inhibit lysosomal CEH provides another mechanism for acute regulation, potentially tempering the breakdown of cholesteryl esters delivered by lipoproteins. nih.gov
Cellular and Subcellular Localization and Dynamics of Cholesteryl Arachidate
Integration and Influence of Cholesteryl Arachidate (B1238690) in Biological Membranes
While the bulk of cholesteryl arachidate is stored in lipid droplets, its precursor, cholesterol, is a fundamental component of biological membranes, and the properties of its fatty acid tail can influence membrane characteristics. cymitquimica.combiorxiv.org
Cholesterol itself is a key regulator of membrane fluidity; it decreases the mobility of phospholipid acyl chains, thereby increasing membrane viscosity and mechanical stiffness. acs.orgpnas.org The incorporation of saturated fatty acids, such as the arachidic acid found in cholesteryl arachidate, into membrane lipids generally leads to a decrease in membrane fluidity. tandfonline.comresearchgate.net The long, straight hydrocarbon chain of arachidic acid allows for tighter packing of lipid molecules, making the membrane more rigid and stable. tandfonline.comresearchgate.net Studies on model membranes have shown that saturated fatty acids tend to make membranes more rigid, whereas unsaturated fatty acids increase their fluidity. researchgate.net Therefore, the presence of arachidic acid moieties within the membrane environment would contribute to a more ordered and less fluid state.
Influence of Lipid Components on Membrane Properties
| Lipid Component | Primary Effect on Membrane | Mechanism | Reference |
|---|---|---|---|
| Cholesterol | Decreases fluidity, increases viscosity and stability | Restricts motion of phospholipid acyl chains, increases packing density. | acs.orgpnas.org |
| Saturated Fatty Acids (e.g., Arachidic Acid) | Decrease fluidity, increase rigidity | Straight hydrocarbon chains allow for tight, ordered packing. | tandfonline.comresearchgate.net |
| Unsaturated Fatty Acids | Increase fluidity | Kinks in hydrocarbon chains disrupt tight packing. | researchgate.net |
Biological membranes are not homogenous but contain specialized microdomains known as lipid rafts. These are dynamic, ordered platforms enriched in cholesterol and sphingolipids. tandfonline.combiorxiv.orgnih.gov Lipid rafts play crucial roles in cellular processes like signal transduction and membrane trafficking. tandfonline.combiorxiv.org
Given that cholesterol is a defining component of lipid rafts, its metabolism and the nature of associated lipids are critical to raft integrity. biorxiv.orgbiorxiv.org The presence of saturated fatty acid chains, like arachidic acid, promotes the closer packing of lipids, a characteristic feature of the liquid-ordered phase found in lipid rafts. tandfonline.com Research has shown that lipid rafts are enriched in certain fatty acids, including the polyunsaturated arachidonic acid. nih.gov While distinct from the saturated arachidic acid, this highlights the specific fatty acid compositions that can be associated with these domains. The tight packing conferred by the saturated chain of arachidic acid is consistent with the structural environment of lipid rafts, suggesting that lipids containing this acyl chain could preferentially associate with these microdomains.
Impact on Membrane Fluidity and Stability
Transport Mechanisms of Cholesteryl Arachidate
The transport of the highly hydrophobic cholesteryl arachidate through the aqueous environments of the plasma and cytoplasm requires specialized carriers and pathways.
In the bloodstream, cholesteryl esters are the preferred form for cholesterol transport and are carried within the core of lipoprotein particles, such as low-density lipoproteins (LDL) and high-density lipoproteins (HDL). lipotype.comavantiresearch.combasicmedicalkey.com A key protein in this process is the Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to LDL or very-low-density lipoprotein (VLDL) particles, typically in exchange for triglycerides. newamsterdampharma.complos.org
For cellular uptake, one major pathway is the "selective" uptake of cholesteryl esters from lipoproteins. This process begins with the binding of a lipoprotein (like HDL) to a cell surface receptor. nih.gov The cholesteryl esters are then transferred to the plasma membrane in a temperature-independent manner. nih.gov Following this, the intracellular transport of these esters is a rapid, energy-dependent process that does not appear to require soluble lipid transfer proteins but may involve movement through vesicles or membrane connections. nih.gov The internalized cholesteryl esters accumulate in a perinuclear region, thought to be a sorting compartment, as well as in lipid droplets for storage. nih.gov Another pathway involves the endocytosis of entire LDL particles, after which the particle is delivered to lysosomes, where enzymes hydrolyze the cholesteryl esters, releasing free cholesterol into the cell. plos.orgmedchemexpress.com This free cholesterol can then be re-esterified by ACAT and stored as cholesteryl esters in lipid droplets. plos.org
Key Proteins in Cholesteryl Ester Transport
| Protein/Particle | Function | Context | Reference |
|---|---|---|---|
| Lipoproteins (HDL, LDL, VLDL) | Serve as carriers for cholesteryl esters in the plasma. | Extracellular Transport | avantiresearch.combasicmedicalkey.com |
| Cholesteryl Ester Transfer Protein (CETP) | Mediates the transfer of cholesteryl esters between different lipoprotein particles. | Extracellular Transport | newamsterdampharma.complos.org |
| Cell Surface Receptors (e.g., SR-BI) | Bind lipoproteins to initiate selective uptake of cholesteryl esters. | Cellular Uptake | nih.govresearchgate.net |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Re-esterifies free cholesterol (from lysosomal hydrolysis) for storage in lipid droplets. | Intracellular Metabolism | plos.org |
Lipoprotein-Mediated Transport in Systemic Circulation (e.g., LDL, HDL, Chylomicron Remnants)
The transport of cholesteryl arachidate in the bloodstream is managed by lipoproteins, which are complex particles composed of a central core of nonpolar lipids, like cholesteryl esters and triglycerides, surrounded by a shell of phospholipids (B1166683), free cholesterol, and apolipoproteins. nih.govnih.gov These particles are classified by their density into chylomicrons, very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). nih.govnih.gov
Dietary fats and cholesterol are absorbed by intestinal cells and packaged into chylomicrons. nih.gov As chylomicrons circulate, lipoprotein lipase (B570770) breaks down their triglyceride core, forming chylomicron remnants enriched in cholesteryl esters, including cholesteryl arachidate. nih.govnih.gov These remnants are then taken up by the liver. sigmaaldrich.com
The liver, a central hub for lipid metabolism, synthesizes and secretes VLDL particles containing triglycerides and cholesteryl esters. sigmaaldrich.comjci.org In the circulation, VLDLs undergo a transformation, first into intermediate-density lipoproteins (IDL) and then into LDL, which become the primary carriers of cholesterol and cholesteryl esters to peripheral tissues. nih.govsigmaaldrich.com LDL particles are the main transporters of cholesterol in the blood. nih.gov
A key protein in this process is the Cholesteryl Ester Transfer Protein (CETP). nih.govnih.govahajournals.org CETP facilitates the transfer of cholesteryl esters, such as cholesteryl arachidate, from HDL to apolipoprotein B-containing lipoproteins like VLDL and LDL, in exchange for triglycerides. nih.govwikipedia.orgplos.org This action remodels the lipid composition of lipoproteins and is a major pathway for the delivery of HDL-cholesterol to the liver via LDL receptor uptake, a process often termed indirect reverse cholesterol transport. nih.govahajournals.org In humans, this CETP-mediated pathway may account for as much as 70% of the cholesteryl esters that originate in HDL. ahajournals.org The activity of CETP is influenced by the concentration of triglycerides in the plasma; in states of hypertriglyceridemia, the transfer of cholesteryl esters from HDL to triglyceride-rich lipoproteins is elevated. nih.govahajournals.org
HDL particles, often called "good cholesterol," are involved in reverse cholesterol transport, the process of moving excess cholesterol from peripheral tissues back to the liver for excretion. youtube.com HDL takes up free cholesterol from cells, which is then esterified by the enzyme lecithin-cholesterol acyltransferase (LCAT). sigmaaldrich.com This esterification, forming cholesteryl esters like cholesteryl arachidate, traps the lipid within the core of the HDL particle, facilitating its transport. sigmaaldrich.com
Table 1: Lipoproteins and their Role in Cholesteryl Ester Transport
| Lipoprotein Class | Primary Function in Cholesteryl Ester Transport | Key Associated Proteins |
|---|---|---|
| Chylomicron Remnants | Transport of dietary-derived cholesteryl esters to the liver. nih.govnih.gov | ApoB-48, ApoE sigmaaldrich.com |
| VLDL (Very-Low-Density Lipoprotein) | Transport of endogenously synthesized cholesteryl esters from the liver. sigmaaldrich.comjci.org | ApoB-100, ApoC, ApoE sigmaaldrich.com |
| LDL (Low-Density Lipoprotein) | Major carrier of cholesteryl esters to peripheral tissues and the liver. nih.govsigmaaldrich.com | ApoB-100 nih.gov |
| HDL (High-Density Lipoprotein) | Acquires cholesterol from peripheral cells and transports the resulting cholesteryl esters (reverse cholesterol transport); donates cholesteryl esters to VLDL/LDL via CETP. sigmaaldrich.comnih.govahajournals.org | ApoA-I, ApoA-II, CETP, LCAT sigmaaldrich.com |
Intracellular Non-Vesicular Transport of Cholesteryl Esters and Related Lipids
While vesicular transport is a well-known mechanism for moving molecules between organelles, there is substantial evidence for non-vesicular transport of lipids, including cholesterol and its esters, within the cell. ahajournals.org This mode of transport is crucial for rapid lipid exchange and for delivering lipids to compartments not connected by vesicular pathways, such as mitochondria. nih.gov
Non-vesicular transport is facilitated by lipid transfer proteins (LTPs) that can shuttle lipids through the aqueous cytosol, often at membrane contact sites (MCSs) where two organelles are in close proximity. jci.org After LDL particles are taken up by a cell via receptor-mediated endocytosis, they are delivered to late endosomes/lysosomes. Here, the cholesteryl esters are hydrolyzed into free cholesterol. This free cholesterol must then be transported out of the endosomes to other organelles, primarily the endoplasmic reticulum (ER) and the plasma membrane. jci.org
Several families of proteins are implicated in this non-vesicular cholesterol transport. The OSBP-related protein (ORP) family, such as ORP1L and ORP5, are involved in moving cholesterol from late endosomes/lysosomes to the ER. Another key family is the StAR-related lipid transfer (START) domain-containing proteins. ahajournals.org The prototype, Steroidogenic Acute Regulatory Protein (StAR), transports cholesterol into mitochondria for steroid hormone synthesis. ahajournals.org While direct transport of cholesteryl esters by these proteins is less characterized than that of free cholesterol, the movement of cholesterol to the ER is a prerequisite for its re-esterification by ACAT (Acyl-CoA: cholesterol acyltransferase) and subsequent storage in cytosolic lipid droplets. researchgate.net
Aster proteins (GRAMD1s) have recently been identified as key players in transporting cholesterol from the plasma membrane to the ER, particularly under conditions of high cholesterol influx. jci.org This transport to the ER is essential for esterification and storage. jci.orgresearchgate.net The movement of cholesterol is often coupled with the counter-transport of other lipids, like phosphatidylserine (B164497) or phosphoinositides, to maintain membrane integrity and signaling functions. jci.org
While much of the research focuses on the transport of free cholesterol, the dynamics of cholesteryl esters are tied to this process. Cholesteryl esters are stored in lipid droplets, which are dynamic organelles that can associate with other organelles like the ER and mitochondria. The mobilization of cholesteryl esters from these droplets requires hydrolysis back to free cholesterol, which can then be trafficked by LTPs to various cellular destinations as needed.
Table 2: Key Proteins in Non-Vesicular Intracellular Cholesterol Transport
| Protein/Family | Function | Location/Pathway |
|---|---|---|
| ORP Family (e.g., ORP1L, ORP5) | Cholesterol transport from late endosomes/lysosomes to the ER. | Late Endosome/Lysosome-ER MCSs |
| START Domain Proteins (e.g., StAR) | Cholesterol transport into mitochondria for steroidogenesis. ahajournals.org | Cytosol to Mitochondria |
| Aster Proteins (GRAMD1s) | Cholesterol transport from the plasma membrane to the ER. jci.org | Plasma Membrane-ER MCSs |
| OSBP | Cholesterol transport from the ER to the Golgi in exchange for PI4P. jci.org | ER-Golgi MCSs |
Interactions of Cholesteryl Arachidate with Biological Macromolecules
Cholesteryl Ester-Binding Protein Interactions
The interaction of cholesteryl esters like cholesteryl arachidate (B1238690) with specific binding proteins is crucial for their transport and localization. Most lipids in bodily fluids are bound to carrier proteins, such as albumin and apolipoproteins, the latter of which form lipoprotein particles. nih.govlarodan.com These proteins shield the hydrophobic lipid from the aqueous environment of the plasma, allowing for efficient transport. Cholesteryl arachidate has been identified as a component of human meibum, the lipid-rich secretion of the meibomian glands, highlighting its presence in biological systems. targetmol.comcaymanchem.com
While specific protein recognition motifs exclusively for cholesteryl arachidate have not been discretely identified, broader cholesterol-binding motifs are well-documented and are believed to accommodate cholesteryl esters. The cholesterol recognition/interaction amino acid consensus (CRAC) motif and its reverse sequence (CARC) are found in many proteins and are crucial for cholesterol binding. nih.gov Research suggests that the esterification of cholesterol, as in cholesteryl arachidate, does not significantly impair its interaction with these CRAC/CARC motifs.
Furthermore, studies on the human protein CD1c, which is involved in presenting lipid antigens to the immune system, have shown that cholesteryl esters can stabilize the protein's conformation. southampton.ac.uk This stabilization allows for recognition by self-reactive T-cells. southampton.ac.uk Computational simulations have supported the idea that cholesteryl esters, which could include cholesteryl arachidate, can act as ligands for CD1c, fitting into its A′ and F′ channels. nih.gov This indicates a mechanism of protein recognition that is dependent on the entire cholesteryl ester structure.
Table 1: Key Protein Motifs and Interactions
| Motif/Protein | Interacting Ligand(s) | Function | Source(s) |
|---|---|---|---|
| CRAC/CARC | Cholesterol, Cholesteryl Esters | General cholesterol binding and recognition in many proteins. | nih.gov |
| Human CD1c | Cholesteryl Esters, Acylated Steryl Glycosides | Stabilizes protein conformation for T-cell receptor binding. | nih.govsouthampton.ac.uk |
Fatty acid-binding proteins (FABPs) are a family of intracellular proteins that bind long-chain fatty acids (LCFAs) and facilitate their transport and targeting to specific metabolic pathways. imrpress.com The process leading to the formation of cholesteryl arachidate begins with the binding of arachidic acid to an FABP. This is followed by its activation to its coenzyme A derivative, arachidoyl-CoA. imrpress.com This activated fatty acid is then available for esterification with cholesterol. imrpress.com
While FABPs are primarily known for binding fatty acids, some members of the family have also been shown to bind cholesterol directly, suggesting a broader role in lipid trafficking that could potentially involve the entire cholesteryl ester molecule or its components. nih.gov The synthesis of derivatives, such as arachidic acid-cholic acid conjugates for research purposes, underscores the biological interest in the interactions of arachidic acid. researchgate.net
Identification of Specific Protein Recognition Motifs for Cholesteryl Esters
Cholesteryl Ester Transfer Protein (CETP) and Inter-Lipoprotein Lipid Exchange
Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. researchgate.netresearchgate.net It plays a central role in reverse cholesterol transport by moving cholesteryl esters, such as cholesteryl arachidate, from anti-atherogenic high-density lipoproteins (HDL) to pro-atherogenic very-low-density (VLDL) and low-density lipoproteins (LDL). imrpress.comresearchgate.net
CETP is thought to function via a "tunnel" mechanism, creating a hydrophobic channel through which neutral lipids can pass from a donor lipoprotein to an acceptor lipoprotein. semanticscholar.org The protein does not exhibit a high degree of specificity for the fatty acid moiety of the cholesteryl ester, suggesting it transfers a broad range of cholesteryl esters, including cholesteryl arachidate, at similar rates. The rate of transfer is more dependent on the concentration of cholesteryl esters in the surface of the donor and acceptor lipoprotein particles than on the specific type of ester. semanticscholar.org Human CETP generally shows a preference for transferring cholesteryl esters over triglycerides. nih.gov
Table 2: Function of Cholesteryl Ester Transfer Protein (CETP)
| Protein | Function | Substrates | Mechanism | Source(s) |
|---|
Enzymatic Interactions with Cholesteryl Arachidate as a Substrate or Product
Cholesteryl arachidate is both synthesized and broken down by specific enzymes, marking it as a dynamic participant in cellular cholesterol homeostasis.
The reverse reaction, the hydrolysis of cholesteryl arachidate, is catalyzed by the enzyme cholesterol esterase, also known as lysosomal acid lipase (B570770) (LIPA). worthington-biochem.comuniprot.org This enzyme breaks down cholesteryl esters into free cholesterol and the constituent fatty acid—in this case, arachidic acid. worthington-biochem.comscribd.com This process liberates cholesterol from storage, making it available for use in membrane synthesis or for the production of steroid hormones. nih.gov Cholesterol esterase has a broad substrate specificity and can hydrolyze a wide range of cholesteryl esters. worthington-biochem.com
Table 3: Key Enzymes in Cholesteryl Arachidate Metabolism
| Enzyme | Gene | Reaction Catalyzed | Function | Source(s) |
|---|---|---|---|---|
| Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) | SOAT1, SOAT2 | Cholesterol + Arachidoyl-CoA → Cholesteryl Arachidate + CoA | Esterifies cholesterol for intracellular storage in lipid droplets. | wikipedia.orgnih.govresearchgate.netnih.gov |
Functional Roles of Cholesteryl Arachidate in Cellular Physiology
Regulation of Cellular Cholesterol Homeostasis and Buffering Capacity
Cholesteryl esters, including cholesteryl arachidonate (B1239269), are central to managing cellular cholesterol levels. creative-proteomics.comlipotype.combiorxiv.org Free cholesterol, an essential component of cell membranes, can be toxic in excess. creative-proteomics.com Cells convert surplus free cholesterol into cholesteryl esters through the action of enzymes like acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.combiorxiv.orgbiorxiv.org These esters are then stored in cytoplasmic lipid droplets, effectively buffering the cell against high levels of free cholesterol. creative-proteomics.comlipotype.comimrpress.com This process of esterification and storage is a key element of cellular cholesterol homeostasis, preventing the detrimental effects of cholesterol overload and maintaining membrane integrity and fluidity. creative-proteomics.comnih.gov The stored cholesteryl esters can be hydrolyzed back to free cholesterol and fatty acids by neutral cholesteryl ester hydrolase (CEH) when the cell requires them, thus providing a readily available pool of cholesterol for various cellular needs, including membrane biogenesis and steroid hormone synthesis. lipotype.comnih.gov
The balance between cholesterol esterification and hydrolysis is tightly regulated to ensure cellular cholesterol levels are maintained within a narrow, optimal range. creative-proteomics.com Dysregulation of this process is associated with several diseases, highlighting the importance of cholesteryl arachidonate and other cholesteryl esters in cellular health. creative-proteomics.comontosight.ai
| Enzyme | Function | Cellular Location |
|---|---|---|
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Esterifies free cholesterol to form cholesteryl esters. creative-proteomics.combiorxiv.orgbiorxiv.org | Endoplasmic Reticulum. creative-proteomics.com |
| Neutral Cholesteryl Ester Hydrolase (CEH) | Hydrolyzes cholesteryl esters to release free cholesterol and fatty acids. nih.gov | Cytoplasm. nih.gov |
| Lecithin-cholesterol acyltransferase (LCAT) | Catalyzes the esterification of free cholesterol in plasma, contributing to reverse cholesterol transport. biorxiv.orgontosight.ai | Blood plasma. biorxiv.org |
Role in Cellular Energy Storage and Mobilization
While triglycerides are the primary form of energy storage in adipocytes, cholesteryl esters serve as a significant energy reserve in other cell types, such as steroidogenic cells in the adrenal glands. ontosight.ainord.no The arachidonic acid component of cholesteryl arachidonate, a polyunsaturated fatty acid, can be liberated through hydrolysis and subsequently utilized in metabolic pathways to generate energy. imrpress.com
The mobilization of fatty acids from cholesteryl esters is a critical process for providing the cell with energy precursors when external sources are scarce. imrpress.com This stored energy can be accessed through the action of hydrolases that break down the ester bond, releasing arachidonic acid. nih.gov This fatty acid can then enter the β-oxidation pathway to produce acetyl-CoA, which feeds into the citric acid cycle for ATP production. The ability to store and mobilize cholesteryl esters like cholesteryl arachidonate provides cells with a vital mechanism for maintaining energy balance during periods of metabolic stress.
Participation in Lipid Signaling Pathways, including Oxidized Forms
Cholesteryl arachidonate and its oxidized derivatives are increasingly recognized as important signaling molecules. plos.org The release of arachidonic acid from cholesteryl arachidonate can serve as a precursor for the synthesis of a wide array of potent signaling molecules known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. caymanchem.com These molecules are involved in regulating inflammation, immune responses, and many other physiological processes.
Furthermore, the oxidation of the arachidonate moiety of cholesteryl arachidonate gives rise to a class of molecules known as oxidized cholesteryl esters (OxCEs). plos.orgnih.gov One specific oxidized form, a polyoxygenated cholesteryl arachidonate with bicyclic endoperoxide and hydroperoxide groups (BEP-CE), has been identified as a biologically active molecule. plos.org Research has shown that BEP-CE can activate macrophages through Toll-like receptor 4 (TLR4) and spleen tyrosine kinase (SYK) dependent signaling pathways. plos.orgnih.gov This activation leads to inflammatory responses, including the secretion of cytokines like CXCL2, and can induce macrophage foam cell formation, a key event in the development of atherosclerosis. plos.org The presence of OxCEs, including oxidized cholesteryl arachidonate, has been documented in human plasma and atherosclerotic lesions, underscoring their pathological significance. plos.orgescholarship.org
| Molecule | Signaling Pathway/Function | Cellular Effect |
|---|---|---|
| Arachidonic Acid (from Cholesteryl Arachidonate hydrolysis) | Precursor for eicosanoid synthesis. caymanchem.com | Modulation of inflammation and immune responses. |
| Oxidized Cholesteryl Arachidonate (e.g., BEP-CE) | Activation of TLR4/SYK signaling in macrophages. plos.orgnih.gov | Induction of inflammatory cytokine secretion and foam cell formation. plos.org |
Contribution to Innate Immunity and Antimicrobial Responses at the Molecular Level
Recent studies have unveiled a direct role for cholesteryl arachidonate in the innate immune system as an antimicrobial agent. nih.govnih.govplos.org This function adds another layer to the understanding of lipids as active participants in host defense rather than just structural or storage molecules.
Research has demonstrated that cholesteryl arachidonate possesses inherent antibacterial activity. nih.govnih.govnih.gov Studies on human nasal fluid have identified cholesteryl arachidonate as one of the predominant less polar lipids. nih.govnih.gov When these lipids were removed from nasal fluid, its antibacterial activity against Pseudomonas aeruginosa was significantly reduced. nih.gov This activity was partially restored upon replenishing the lipids.
Advanced Methodologies for Cholesteryl Arachidate Research
Mass Spectrometry-Based Lipidomics for Quantitative Profiling of Cholesteryl Arachidate (B1238690)
Mass spectrometry (MS) has become an indispensable tool in lipidomics, offering high sensitivity and specificity for the analysis of complex lipid mixtures. ahajournals.org Various MS-based approaches are employed for the quantitative profiling of cholesteryl esters, including cholesteryl arachidate.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of cholesteryl esters. nih.gov This method combines the separation capabilities of liquid chromatography with the sensitive detection and structural elucidation provided by mass spectrometry. biorxiv.org Reverse-phase LC-MS methods have been developed that are compatible with high-throughput lipidomics strategies, enabling the identification and quantification of cholesterol and cholesteryl esters from biological samples like mammalian cells and tissues. nih.govbiorxiv.org
In LC-MS analysis of cholesteryl esters, ammonium (B1175870) adducts ([M+NH₄]⁺) are often formed in the positive ion mode. biorxiv.org These adducts can undergo in-source fragmentation, even at low collision energies, to produce a characteristic fragment ion at m/z 369.35, which corresponds to the dehydrated cholesterol backbone. biorxiv.orgbiorxiv.org This fragment is a signature for the presence of cholesteryl esters. biorxiv.org
The choice of ionization technique is crucial. While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can also be employed. nih.govresearchgate.net ESI tends to generate strong signals for precursor ions of cholesteryl esters as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts, regardless of the fatty acid chain length or degree of saturation. researchgate.net In contrast, APCI typically produces protonated molecules ([M+H]⁺) with weaker signal intensity and is more selective for unsaturated cholesteryl esters. researchgate.net A comparison of ESI and APCI for cholesteryl ester analysis revealed that ESI is effective for a broader range of these lipids. researchgate.net
Recent research has focused on optimizing LC-MS methods to minimize in-source fragmentation of cholesteryl esters, which can complicate accurate quantification. escholarship.orgacs.org By carefully tuning parameters such as ion transfer temperatures and radio frequency (RF) levels, the integrity of the parent lipid molecule can be better preserved, leading to more reliable data. acs.org For instance, on certain Orbitrap-based mass spectrometers, lower ion transfer temperatures (200-250°C) were found to provide higher sensitivity and lower in-source fragmentation for various lipid classes, including cholesteryl esters. acs.org
A study on bronchoalveolar lavage fluid from pediatric cystic fibrosis patients utilized HPLC-MS to identify and quantify various cholesteryl esters, including cholesteryl arachidate. plos.org The concentrations of cholesteryl arachidate were measured, although they did not show a statistically significant difference between the CF and non-CF control groups in that particular study. plos.org
Table 1: LC-MS/MS Parameters for Cholesteryl Ester Analysis
| Parameter | Typical Setting/Observation | Rationale/Significance |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) | Forms stable adducts (e.g., [M+NH₄]⁺, [M+Na]⁺) suitable for detection. researchgate.net |
| Adducts Formed | [M+NH₄]⁺, [M+Na]⁺, [M+H]⁺ (APCI) | Adduct type influences fragmentation and sensitivity. researchgate.net |
| Signature Fragment | m/z 369 (dehydrated cholesterol) | Characteristic fragment used for identifying the cholesteryl ester class. biorxiv.orgbiorxiv.org |
| Chromatography | Reverse-Phase HPLC | Separates lipids based on hydrophobicity, compatible with broad lipidomics. nih.gov |
| Ion Transfer Temp. | 200-250°C (Optimized) | Minimizes in-source fragmentation, improving quantification accuracy. acs.org |
Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for analyzing cholesteryl esters. biorxiv.orgnih.gov However, due to the low volatility of these large molecules, a chemical derivatization step is typically required to make them suitable for GC analysis. biorxiv.orgnih.gov This often involves silylation to create more volatile derivatives. nih.gov
GC-MS has been used for the simultaneous analysis of multiple endogenous sterols, including cholesterol and various cholesteryl esters. nih.gov High-temperature GC-MS methods have been developed and validated for the quantitative profiling of these compounds in biological samples like serum. nih.gov In such methods, peak identification is achieved by comparing retention times and the mass spectra of the analytes with those of authentic standards. nih.gov
A significant challenge in GC-based methods can be the discrimination of the flame ionization detector (FID) response for highly unsaturated lipids. oup.com To address this, a hydrogenation step can be employed prior to analysis to saturate the double bonds, ensuring a more uniform detector response. oup.com While GC-MS is a powerful quantitative tool, the need for derivatization and longer run times can make it more cumbersome compared to modern LC-MS or direct infusion techniques. biorxiv.org
Direct infusion electrospray ionization mass spectrometry, often referred to as "shotgun lipidomics," allows for the high-throughput analysis of lipids directly from a biological extract without prior chromatographic separation. lipotype.comnih.govarvojournals.org This approach relies on the mass spectrometer's ability to distinguish different lipid classes and molecular species based on their mass-to-charge ratios and specific fragmentation patterns. nih.gov
While this method is rapid, it can be challenged by the poor ionization efficiency of neutral lipids like cholesteryl esters and the presence of isobaric species (molecules with the same nominal mass). nih.govnih.gov For example, certain cholesteryl esters can have the same mass as diacylglycerol (DAG) species, complicating their analysis in survey scans. nih.govnih.gov To overcome these limitations, tandem mass spectrometry (MS/MS) techniques, such as precursor ion scanning and neutral loss scanning, are employed. nih.govnih.gov
Direct infusion ESI-MS has been successfully used to quantify cholesteryl esters in various samples, including human meibum. arvojournals.org By using specific additives and optimized MS/MS scan modes, researchers can achieve quantitative profiling of major neutral lipid classes, including cholesteryl esters. arvojournals.org However, care must be taken as shotgun lipidomics is generally better suited for detecting abundant lipid species, and low-abundant lipids might be missed or suffer from ion suppression. ahajournals.org
A key challenge in the mass spectrometric analysis of cholesteryl esters is their inherently weak dipole moment, which leads to poor ionization. nih.govnih.gov To enhance their detection, researchers have explored the use of different alkali metal adducts. The formation of lithiated adducts ([M+Li]⁺) has proven to be particularly advantageous for the analysis of cholesteryl esters and other neutral lipids. nih.govnih.gov
Lithiated adducts of cholesteryl esters exhibit enhanced ionization efficiency and, crucially, undergo highly specific fragmentation patterns in tandem mass spectrometry. nih.govnih.gov When subjected to collision-induced dissociation (CID), lithiated cholesteryl esters predominantly undergo a neutral loss of the cholestane (B1235564) backbone (NL 368.5 Da). nih.govnih.govresearchgate.net This class-specific fragmentation allows for the sensitive and selective detection of all cholesteryl ester species in a complex mixture using a neutral loss scan. nih.govnih.gov
This strategy is highly effective for resolving cholesteryl esters from isobaric interferences, such as diacylglycerols. nih.gov While lithiated DAGs also fragment, they do so via different pathways, such as the loss of a lithiated fatty acid. nih.gov Therefore, by employing a neutral loss scan for 368.5, one can specifically target the entire class of cholesteryl esters. nih.govnih.gov In contrast, ammoniated adducts of cholesteryl esters primarily yield a cholestane cation fragment (m/z 369.3), which can also be used for identification but may offer different sensitivities and fragmentation efficiencies compared to lithiated adducts. nih.gov
Table 2: Fragmentation of Cholesteryl Ester Adducts in MS/MS
| Adduct Type | Primary Fragmentation Pathway | MS/MS Scan Mode for Detection | Advantage |
|---|---|---|---|
| Lithiated ([M+Li]⁺) | Neutral Loss of Cholestane (368.5 Da) | Neutral Loss Scan (NL 368.5) | High specificity and sensitivity for the entire CE class. nih.govnih.gov |
| Sodiated ([M+Na]⁺) | Neutral Loss of Cholestane (368.5 Da) | Neutral Loss Scan (NL 368.5) | Similar to lithiated adducts, provides class-specific detection. nih.gov |
| Ammoniated ([M+NH₄]⁺) | Formation of Cholestane Cation (m/z 369.3) | Product Ion Scan (PIS of m/z 369.3) | A common method for identifying CEs. nih.govresearchgate.net |
Direct Infusion Electrospray Ionization Mass Spectrometry for Cholesteryl Ester Analysis
Spectroscopic Techniques for Cholesteryl Arachidate Characterization (e.g., Infrared Spectroscopy, NMR)
While mass spectrometry excels at identification and quantification, spectroscopic techniques like Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) provide valuable structural information.
In one study, cholesteryl arachidonate (B1239269) was synthesized and characterized, and its infrared spectrum was recorded. researchgate.net The spectrum showed only minor variations when compared to the spectra of unsaturated C18 cholesteryl esters. researchgate.net Importantly, the infrared spectra of cholesteryl arachidonate synthesized from both natural and synthetic arachidonate sources were found to be identical, confirming the structure's consistency regardless of the precursor's origin. researchgate.net
NMR spectroscopy is another powerful tool for the structural elucidation of lipids. diva-portal.org While specific NMR data for cholesteryl arachidate is not widely detailed in the cited literature, NMR is broadly applied in lipidomics to determine the structure of lipid molecules, including the position of double bonds and the conformation of the sterol ring system.
Chromatographic Separation Techniques for Cholesteryl Arachidate Isolation and Purification
Prior to analysis by mass spectrometry or spectroscopy, it is often necessary to isolate and purify cholesteryl arachidate from complex lipid extracts. Chromatographic techniques are the primary methods used for this purpose.
Thin-layer chromatography (TLC) is a fundamental and widely used technique for separating different lipid classes. aocs.org Using a silica (B1680970) gel plate and a mobile phase typically consisting of a nonpolar solvent mixture like hexane (B92381) and diethyl ether, it is possible to separate simple lipids such as cholesteryl esters, triglycerides, and free cholesterol. aocs.orgnih.gov The separated lipid spots can be visualized using dyes like 2',7'-dichlorofluorescein (B58168) under UV light. nih.gov The band corresponding to cholesteryl esters can then be scraped from the plate and the lipids eluted for further analysis or quantification. nih.gov The purity of synthesized cholesteryl arachidonate has been established using TLC. researchgate.net
High-performance liquid chromatography (HPLC) offers higher resolution and is a preferred method for both analytical quantification and preparative isolation. nih.gov Cholesteryl arachidate can be assayed by HPLC with UV detection, typically at a low wavelength around 205 nm where the ester functional group absorbs light. Reversed-phase HPLC, where lipids are separated based on their hydrophobicity (acyl chain length and unsaturation), is commonly used for analyzing cholesteryl ester profiles. muni.cz In this system, retention time generally increases with longer carbon chains and decreases with a greater number of double bonds. nih.gov
Thin-Layer Chromatography (TLC) in Cholesteryl Ester Research
Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique for the separation of lipids. rockefeller.edu In the context of cholesteryl ester research, it is particularly effective for isolating the entire class of cholesteryl esters from other lipids present in biological extracts. nih.govresearchgate.net
Principles of Separation:
The primary mode of separation in the TLC of lipids is adsorption chromatography, typically on silica gel plates. aocs.org The separation is based on the polarity of the lipid classes. rockefeller.edu A mobile phase, usually a nonpolar solvent system, moves up the plate by capillary action, carrying the lipid sample with it. Less polar compounds travel further up the plate, resulting in a higher Retention factor (Rf) value, while more polar compounds interact more strongly with the polar silica gel stationary phase and have lower Rf values. rockefeller.edu
In a typical separation of neutral lipids, the nonpolar cholesteryl esters move furthest up the plate, ahead of triglycerides, free fatty acids, and cholesterol. aocs.org A common mobile phase for this purpose is a mixture of heptane, isopropyl ether, and acetic acid (e.g., in a 60:40:3, v/v/v ratio). nih.gov In such a system, cholesteryl esters are observed as the fastest-migrating lipid fraction. tandfonline.com
Argentation TLC:
A more specialized and powerful variation is argentation TLC, where the silica gel is impregnated with silver nitrate (B79036) (AgNO₃). nih.govresearchgate.net This technique separates cholesteryl esters not by the polarity of the entire molecule, but by the degree of unsaturation of the fatty acid chain. nih.gov The silver ions form reversible complexes with the π-electrons of the double bonds in the unsaturated fatty acid moieties. uab.edu The more double bonds a fatty acid contains, the stronger it complexes with the silver ions, and the less it migrates up the TLC plate.
Consequently, saturated cholesteryl esters, such as cholesteryl arachidate, which lack double bonds, will have the highest Rf value. They are followed by monoenoic, dienoic, and polyenoic cholesteryl esters in decreasing order of Rf value. researchgate.net This method allows for a clear separation of cholesteryl esters into distinct bands based on their fatty acid component. nih.govaocs.org
Visualization and Quantification:
After separation, the lipid spots can be visualized using various reagents. A common method is spraying the plate with a solution like 0.2% methanolic 2',7'-dichlorofluorescein and then exposing it to ammonia (B1221849) vapor, which makes the lipid spots visible under UV light. nih.gov For quantitative analysis, the spots can be scraped from the plate, the lipid eluted, and then measured by other means, or the plate can be scanned with a densitometer after charring with a reagent like dichromate-sulfuric acid. tandfonline.com
Table 1: Illustrative TLC Separation of Cholesteryl Esters
| Cholesteryl Ester Type | Basis of Separation | Relative Rf Value |
| Cholesteryl Arachidate (Saturated) | Argentation TLC (Degree of Unsaturation) | Highest |
| Cholesteryl Oleate (B1233923) (Mono-unsaturated) | Argentation TLC (Degree of Unsaturation) | Intermediate |
| Cholesteryl Linoleate (B1235992) (Di-unsaturated) | Argentation TLC (Degree of Unsaturation) | Lower |
| Cholesteryl Arachidonate (Poly-unsaturated) | Argentation TLC (Degree of Unaturation) | Lowest |
| Cholesteryl Esters (Lipid Class) | Adsorption TLC (Polarity) | High (fastest moving neutral lipid) |
| Triglycerides | Adsorption TLC (Polarity) | Intermediate |
| Free Fatty Acids | Adsorption TLC (Polarity) | Intermediate-Low |
| Cholesterol | Adsorption TLC (Polarity) | Low |
This table is for illustrative purposes to demonstrate the principles of TLC separation.
High-Performance Liquid Chromatography (HPLC) for Fatty Acid Derivatives
High-Performance Liquid Chromatography (HPLC) offers a more advanced, rapid, and quantitative method for the analysis of individual cholesteryl esters, including cholesteryl arachidate. researchgate.net It provides superior resolution compared to TLC and is the only method available for the direct separation and quantification of individual cholesteryl esters from biological samples. researchgate.net
Reversed-Phase HPLC:
The most common mode for cholesteryl ester analysis is reversed-phase HPLC (RP-HPLC). researchgate.net In this setup, the stationary phase is nonpolar (e.g., a C18 or Zorbax ODS column), and the mobile phase is polar. researchgate.netresearchgate.net The separation is based on the hydrophobicity of the molecules. Less polar compounds are retained longer on the column, resulting in longer retention times.
For cholesteryl esters, their retention is influenced by the length and degree of unsaturation of the fatty acid chain. Cholesteryl esters with longer and more saturated fatty acid chains are more hydrophobic and thus have longer retention times. nih.gov Therefore, cholesteryl arachidate, with its long C20:0 saturated fatty acid, would be expected to have a significantly longer retention time compared to cholesteryl esters with shorter or unsaturated fatty acids. nih.gov For instance, cholesteryl oleate (C18:1) elutes before cholesteryl palmitate (C16:0) in some systems, demonstrating the complex interplay between chain length and unsaturation. nih.gov
Mobile Phases and Detection:
A variety of mobile phases have been successfully employed. These are often gradients involving mixtures of solvents like acetonitrile, isopropanol, chloroform, and methanol. researchgate.netresearchgate.netnih.gov For example, a gradient of acetonitrile-isopropanol (50:50, v/v) can be used to elute free cholesterol and a range of cholesteryl esters from a reversed-phase column. researchgate.net Detection is commonly achieved using a UV detector set at a low wavelength, such as 210 nm, where the ester bond exhibits absorbance. researchgate.net
Research Findings:
Studies have successfully used RP-HPLC to separate and quantify a wide array of cholesteryl esters in various biological samples. For instance, in an analysis of human meibum, a complex lipid secretion, HPLC coupled with mass spectrometry was used to identify at least 20 different saturated and unsaturated cholesteryl esters, with fatty acid chains ranging from C18 to C34. nih.gov In this study, cholesteryl arachidate (C20:0-Chl) was identified as one of the prominent saturated cholesteryl esters. nih.gov
Table 2: Representative HPLC Retention Times for Cholesteryl Esters
| Compound | Molecular Formula | Retention Time (min) |
| Cholesteryl Oleate (C18:1) | C₄₅H₇₈O₂ | 11.8 |
| Cholesteryl Arachidate (C20:0) | C₄₇H₈₄O₂ | 13.4 |
| Cholesteryl Behenate (C22:0) | C₄₉H₈₈O₂ | Not specified |
| Cholesteryl Lignocerate (C24:0) | C₅₁H₉₂O₂ | Not specified |
Data adapted from a study on human meibum analysis using RP-HPLC-MS. nih.gov The retention time for Cholesteryl Arachidate corresponds to C₂₀:₀-Chl in the referenced study.
Application of Radiolabeled Cholesteryl Arachidate in Metabolic Flux Studies
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic pathways within a cell or organism at a specific point in time. researchgate.net The use of stable or radioactive isotopes as tracers is central to these studies. researchgate.net By introducing a labeled precursor into a biological system, researchers can track its incorporation into downstream metabolites, thereby elucidating the dynamics of the metabolic network. researchgate.net
While studies specifically employing radiolabeled cholesteryl arachidate for metabolic flux analysis are not prevalent in the reviewed literature, the methodology for studying the flux of the broader cholesteryl ester pool is well-established and directly applicable. These studies typically use radiolabeled precursors of cholesterol or fatty acids to investigate the synthesis and turnover of cholesteryl esters.
Tracing Cholesteryl Ester Synthesis with Radiolabeled Precursors:
A common approach to studying the metabolic flux related to cholesteryl ester formation is to incubate cells or tissues with a radiolabeled fatty acid, such as [¹⁴C]oleic acid. nih.gov The rate of cholesterol esterification can then be determined by measuring the amount of radioactivity incorporated into the cholesteryl ester fraction over time. nih.gov This method provides a direct measure of the activity of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for the synthesis of cholesteryl esters. creative-proteomics.com
Following incubation with the radiolabeled precursor, cellular lipids are extracted. The neutral lipids, including cholesteryl esters, are then separated, typically by TLC. nih.gov The band corresponding to cholesteryl esters is isolated, and the radioactivity is quantified using scintillation counting. This allows for the calculation of the rate of synthesis of the entire cholesteryl ester pool, which would include cholesteryl arachidate.
Studying Lipoprotein Metabolism:
Radiolabeled cholesteryl esters are also crucial tools for studying the metabolism of lipoproteins in vivo. nih.gov For example, lipoproteins such as HDL or LDL can be labeled with a radioactive cholesteryl ester and administered to a subject. nih.gov By tracking the disappearance of the radiolabel from the plasma and its appearance in various tissues and other lipoprotein fractions, researchers can determine the rates of transfer, uptake, and clearance of cholesteryl esters. nih.gov This provides critical insights into processes like reverse cholesterol transport. nih.gov While these studies often use cholesteryl oleate or other common unsaturated esters, the principles are directly transferable to studying the fate of a specific saturated ester like cholesteryl arachidate, should a radiolabeled version be synthesized and used.
The synthesis of cholesterol itself can also be traced using labeled precursors like [³H]cholesterol or labeled mevalonic acid, providing another angle to understand the dynamics of the free cholesterol pool that serves as the substrate for esterification. nih.gov
The application of these established radiolabeling and metabolic flux analysis techniques offers a clear path for future research to specifically delineate the synthesis, storage, and metabolic fate of cholesteryl arachidate in various physiological and pathological contexts.
Molecular Implications of Cholesteryl Arachidate in Pathophysiological Processes
Cholesteryl arachidonate (B1239269), an ester formed from cholesterol and the omega-6 polyunsaturated fatty acid arachidonic acid, is a significant component of cellular lipid storage and transport. While crucial for normal physiology, its metabolism and subsequent modifications can have profound implications in the development and progression of various diseases. This article explores the molecular roles of cholesteryl arachidonate in pathophysiological contexts, focusing on metabolic dysregulation, oxidative changes, and its contribution to cellular stress and specific disease mechanisms.
Future Directions and Emerging Research Avenues for Cholesteryl Arachidate
Elucidating Novel Enzymatic Regulators and Pathways in Cholesteryl Arachidate (B1238690) Turnover
The metabolism of cholesteryl esters, a process of synthesis and breakdown, is central to cellular cholesterol balance. creative-proteomics.com While the primary enzymes involved are known, the full scope of their regulation and the existence of other influential enzymes remain active areas of research.
The synthesis of cholesteryl esters from cholesterol is primarily catalyzed by two enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) in tissues and Lecithin:cholesterol acyltransferase (LCAT) in the blood. biorxiv.org Conversely, the hydrolysis of cholesteryl esters back to free cholesterol and a fatty acid is performed by enzymes like hormone-sensitive lipase (B570770) (HSL) and lysosomal acid lipase (LAL). frontiersin.orgahajournals.org The balance between these synthesis and hydrolysis activities, often termed the "cholesterol ester cycle," dictates the cellular levels of free cholesterol and stored cholesteryl esters. biologists.com
Future research will likely focus on identifying novel proteins and pathways that influence the activity of these core enzymes. For instance, studies are beginning to explore how post-translational modifications, protein-protein interactions, and the availability of substrates like arachidonic acid specifically direct the activity of ACAT and LCAT towards producing cholesteryl arachidate over other cholesteryl esters. creative-proteomics.com Research into the expression levels of these enzymes in different tissues and disease states, such as colorectal cancer, has shown significant alterations, suggesting a role in pathogenesis and progression. researchgate.netnih.gov Further investigation is needed to understand the upstream regulators that cause these changes. The discovery of new hydrolases or transferases with specificity for certain cholesteryl esters, including cholesteryl arachidate, could reveal previously unknown metabolic routes and regulatory checkpoints.
| Enzyme | Primary Function in Cholesteryl Ester (CE) Metabolism | Key Regulatory Insights | Future Research Focus |
| ACAT1/2 (SOAT1/2) | Intracellular esterification of cholesterol to form CEs for storage in lipid droplets. creative-proteomics.combiorxiv.org | Regulated by intracellular cholesterol levels and fatty acid availability. creative-proteomics.com Altered expression is linked to diseases like cancer. researchgate.net | Identifying specific regulators that control substrate preference (e.g., for arachidonic acid) and activity in various cell types. |
| LCAT | Esterifies cholesterol on high-density lipoproteins (HDLs) in the bloodstream, crucial for reverse cholesterol transport. biorxiv.orge-enm.org | Activity is central to HDL maturation. e-enm.org Its role in atheroprotection is complex and debated. e-enm.org | Understanding the factors that modulate LCAT's fatty acid specificity and its impact on the composition of circulating cholesteryl esters. |
| HSL | Hydrolyzes stored CEs (and triglycerides) in the cytoplasm to release free cholesterol and fatty acids. ahajournals.org | Key enzyme in mobilizing stored neutral lipids. ahajournals.org | Exploring its regulation in non-adipose tissues and its specific contribution to the cholesteryl arachidate pool. |
| LAL (LIPA) | Hydrolyzes CEs and triglycerides within lysosomes, typically after lipoprotein uptake. frontiersin.org | Essential for processing lipoprotein-derived lipids. frontiersin.org Its impairment leads to lipid accumulation. frontiersin.org | Investigating its role in extracellular CE hydrolysis and how its activity is modulated in disease states like atherosclerosis. frontiersin.org |
Advanced Imaging Techniques for Visualizing Cholesteryl Arachidate Dynamics in Living Biological Systems
Observing the movement and localization of specific lipid molecules like cholesteryl arachidate within a living cell is a significant technical challenge. nih.gov Traditional methods often require cell fixation, which prevents the study of dynamic processes. However, advancements in imaging technology are opening new windows into the subcellular life of cholesteryl esters.
The development of fluorescent probes that specifically target neutral lipids has been a major step forward. Dyes like LipidSpot™ and BioTracker probes can rapidly stain lipid droplets—the primary storage organelles for cholesteryl esters and triglycerides—in living cells with high specificity and minimal background interference. merckmillipore.comsigmaaldrich.combiotium.com This allows for real-time visualization of lipid droplet formation, fusion, and interaction with other organelles.
More advanced, label-free techniques are also emerging. Stimulated Raman Scattering (SRS) microscopy, for example, can differentiate between cholesteryl esters and triglycerides within individual lipid droplets based on their unique chemical vibrational signatures. embopress.org This powerful technique has already been used to show that lipid droplets associated with the nuclear envelope are enriched in cholesteryl esters compared to those in the general cytoplasm. embopress.org Future applications of SRS and other advanced imaging modalities, such as full-field optical coherence tomography (FFOCT) and dynamic X-ray phase-contrast imaging, could be used to track the synthesis and turnover of the cholesteryl arachidate pool specifically, perhaps by coupling these methods with the introduction of isotopically labeled arachidonic acid. acs.org These technologies will be crucial for understanding how the spatial and temporal distribution of cholesteryl arachidate changes in response to cellular signals or stressors.
| Imaging Technique | Principle | Application to Cholesteryl Arachidate | Potential Future Advancements |
| Live-Cell Fluorescent Probes | Dyes (e.g., LipidSpot™, BioTracker) that fluoresce upon binding to neutral lipids in lipid droplets. merckmillipore.combiotium.com | Visualizing the dynamics of lipid droplets, the main storage site for cholesteryl esters. sigmaaldrich.comdojindo.com | Development of probes with higher specificity for cholesteryl esters over triglycerides, or even for specific fatty acyl chains. |
| Stimulated Raman Scattering (SRS) Microscopy | A label-free technique that detects the characteristic vibrational frequencies of molecules. embopress.org | Differentiating and quantifying cholesteryl ester and triglyceride content within individual lipid droplets in live cells. embopress.org | Combining SRS with isotopic labeling to specifically track the fate of arachidonic acid into and out of the cholesteryl ester pool. |
| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules in a tissue section by their mass-to-charge ratio. creative-proteomics.com | Can potentially identify the location of specific cholesteryl ester species, including cholesteryl arachidate, within tissues. | Improving spatial resolution to the subcellular level and adapting the technique for use in living systems. |
Systems Biology Approaches to Comprehending Cholesteryl Arachidate Metabolism within Complex Lipid Networks
Cholesteryl arachidate does not exist in isolation. Its metabolism is deeply embedded within a complex and interconnected network of all cellular lipids, collectively known as the lipidome. creative-proteomics.comahajournals.org A systems biology approach, which integrates multiple layers of biological data ("omics"), is essential for understanding how the flux of metabolites through these networks is controlled and how it relates to cellular function. mdpi.com
Lipidomics, the large-scale study of lipids using techniques like mass spectrometry, allows for the comprehensive profiling and quantification of hundreds of different lipid species, including individual cholesteryl esters. nih.govbiorxiv.org By applying lipidomics to cells or tissues under different conditions, researchers can observe how the levels of cholesteryl arachidate change in relation to other lipids, such as phospholipids (B1166683), triglycerides, and sphingolipids.
Integrating lipidomics data with transcriptomics (gene expression), proteomics (protein expression), and metabolomics (small molecule metabolites) can provide a holistic view of metabolic regulation. For example, an increase in cholesteryl arachidate levels might be correlated with the upregulation of a specific ACAT isoform and the increased availability of arachidonic acid released from membrane phospholipids by a particular phospholipase. Mathematical modeling based on this integrated data can help predict how perturbations in one part of the network—like inhibiting a specific enzyme—will affect the rest of the system. mdpi.com These approaches are critical for moving beyond a one-gene, one-enzyme view to a network-level understanding of cholesteryl arachidate's role in health and disease.
Exploring Undiscovered Functional Roles of Cholesteryl Arachidate in Cellular Signaling and Intercellular Communication
While historically viewed as a storage depot, there is growing evidence that cholesterol and its esters are active participants in cellular signaling. nih.gov Cholesterol itself is a critical component of specialized membrane microdomains called lipid rafts, which act as platforms for organizing signaling proteins. creative-proteomics.combiorxiv.org The availability of free cholesterol, regulated by the cholesterol ester cycle, can therefore influence the formation and stability of these signaling hubs. biologists.com
Future research is set to explore the more direct signaling roles of cholesteryl esters like cholesteryl arachidate. One avenue of investigation is their potential to act as a source for signaling molecules. The hydrolysis of cholesteryl arachidate releases not only cholesterol but also arachidonic acid, a precursor to a wide range of potent inflammatory and signaling molecules known as eicosanoids (e.g., prostaglandins). researchgate.net Therefore, the targeted breakdown of a specific cholesteryl arachidate pool could initiate a localized signaling cascade.
Furthermore, cholesteryl esters can be packaged into extracellular vesicles or lipoproteins, suggesting a role in intercellular communication. nih.gov The composition of these particles could carry a "lipid signature" from the originating cell to a recipient cell, thereby influencing the recipient's function. Oxidized cholesteryl esters, for instance, have been shown to act as signaling molecules that can activate specific cellular receptors. frontiersin.org It remains an open and exciting question whether cholesteryl arachidate or its derivatives have unique signaling functions, perhaps by interacting with specific intracellular proteins or receptors that have yet to be discovered. nih.gov The idea that specific cholesteryl esters could modulate the function of scaffold proteins or directly participate in signaling complexes presents a paradigm shift from their role as merely inert storage lipids. biologists.comnih.gov
Q & A
Q. How is cholesteryl arachidate synthesized and characterized for experimental use?
Cholesteryl arachidate is synthesized via esterification of cholesterol with arachidic acid under catalytic conditions (e.g., acid chlorides or enzymatic methods). Post-synthesis, purification involves column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify molecular weight and purity . For novel compounds, elemental analysis and differential scanning calorimetry (DSC) are recommended to confirm identity and phase behavior .
Q. What analytical techniques are standard for quantifying cholesteryl arachidate in lipid extracts?
Reversed-phase HPLC (rpHPLC) coupled with evaporative light scattering detection (ELSD) or UV detection is widely used. For complex biological matrices (e.g., serum or tissue), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., cholesteryl heptadecanoate) improves accuracy. Protocols emphasize gradient optimization to resolve co-eluting lipids, such as triglycerides .
Q. How do researchers validate the purity of cholesteryl arachidate batches?
Purity validation involves thin-layer chromatography (TLC) with iodine staining for rapid assessment, followed by HPLC-ELSD for quantitative analysis. High-resolution MS (HRMS) or gas chromatography (GC) with flame ionization detection (FID) is used to detect trace contaminants like unreacted fatty acids .
Advanced Research Questions
Q. How can co-elution issues between cholesteryl arachidate and triglycerides in rpHPLC be resolved?
Advanced separation employs hybrid optimization strategies, such as artificial neural network–genetic algorithm (ANN-GA) models. These models iteratively adjust mobile phase composition (e.g., acetonitrile/dichloromethane ratios) and column temperature to maximize resolution. Fractional factorial designs reduce experimental runs while identifying critical parameters .
Q. What experimental designs address discrepancies in reported membrane fluidity effects of cholesteryl arachidate?
Contradictions in membrane studies often arise from variations in lipid composition (e.g., phospholipid headgroups) or experimental conditions (e.g., temperature). To resolve these, use controlled lipid bilayer systems (e.g., Langmuir troughs) paired with molecular dynamics (MD) simulations. Cross-validate findings with fluorescence anisotropy and DSC to correlate structural and thermodynamic data .
Q. How can computational models improve understanding of cholesteryl arachidate’s role in drug delivery systems?
Density functional theory (DFT) and MD simulations elucidate interactions between cholesteryl arachidate and carrier molecules (e.g., cyclodextrins). Implicit solvent models predict binding affinities, while explicit solvent simulations reveal hydration effects on self-assembly. Synergy with experimental techniques (e.g., small-angle X-ray scattering) validates computational predictions .
Q. What statistical methods are recommended for analyzing variability in cholesteryl ester data across biological replicates?
Q. How do researchers mitigate solubility challenges of cholesteryl arachidate in aqueous experimental systems?
Solubilization strategies include:
- Nanoparticle encapsulation : Use solvent evaporation to prepare lipid-polymer hybrids (e.g., PLGA nanoparticles).
- Micelle formation : Employ surfactants like Tween-80 at critical micelle concentrations.
- Cyclodextrin complexes : Host-guest chemistry improves dispersibility for in vitro assays .
Methodological Notes
- Experimental Reproducibility : Document solvent lot numbers, column aging status, and temperature fluctuations, as these critically impact lipid separation .
- Data Contradictions : When conflicting results arise (e.g., in membrane studies), report lipid source (synthetic vs. natural), purification methods, and instrument calibration protocols to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
